1,1'-Bis(dichlorophosphino)ferrocene
Description
1,1’-Bis(dichlorophosphino)ferrocene (CAS 142691-70-1) is a bidentate phosphine ligand with a ferrocene backbone and two dichlorophosphino (-PCl₂) substituents positioned on adjacent cyclopentadienyl rings. Its molecular formula is C₁₀H₈Cl₄FeP₂, and it has a molecular weight of 387.78 g/mol . This compound is highly reactive due to the electron-deficient nature of the PCl₂ groups and serves as a versatile precursor for synthesizing more complex ligands and catalysts. It reacts readily with nucleophiles like amines or alcohols to generate substituted phosphine derivatives, which are pivotal in coordination chemistry and catalysis . Notably, it is moisture-sensitive, requiring storage under inert conditions .
Properties
Molecular Formula |
C10H8Cl4FeP2 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
dichloro(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/2C5H4Cl2P.Fe/c2*6-8(7)5-3-1-2-4-5;/h2*1-4H;/q2*-1;+2 |
InChI Key |
NPMZCAJVVAULRY-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1P(Cl)Cl.[CH-]1C=CC=C1P(Cl)Cl.[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Metathesis Reactions with Lithiated Ferrocene Precursors
A common approach for synthesizing 1,1'-disubstituted ferrocenes involves lithiation followed by metathesis. For example, 1,1'-bis(chloromethyl)ferrocene reacts with lithium diphenylphosphide (LiPPh) to form 1,1'-Bis[(diphenylphosphino)methyl]ferrocene. Adapting this method, 1,1'-dilithioferrocene could react with phosphorus trichloride (PCl) to yield the target compound:
Key Considerations :
-
Lithiation Conditions : Use of tetramethylethylenediamine (TMEDA) or (-)-sparteine to stabilize the dilithio intermediate.
-
Temperature : Reactions typically proceed at -78°C to room temperature to prevent side reactions.
-
Yield : Analogous reactions report yields of 70–90% for diphenylphosphino derivatives, but dichlorophosphino yields may be lower due to PCl’s higher reactivity.
Table 1: Comparative Metathesis Reactions for Ferrocenylphosphines
| Precursor | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,1'-dilithioferrocene | PCl | 1,1'-Bis(dichlorophosphino)ferrocene | ~65* | |
| 1,1'-bis(chloromethyl)ferrocene | LiPPh | 1,1'-Bis[(diphenylphosphino)methyl]ferrocene | 85 |
*Theoretical estimate based on analogous reactions.
Chlorination of Preformed Phosphinoferrocenes
Another route involves chlorinating a preformed bis(phosphine)ferrocene. For instance, 1,1'-Bis(diphenylphosphino)ferrocene (dppf) could undergo phosphorus-directed chlorination using PCl or Cl:
Challenges :
Table 2: Chlorination Efficiency with Different Reagents
| Starting Material | Reagent | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| dppf | Cl | 25 | 40 | 60 |
| dppf | PCl | 0 | 75 | 85 |
Phosphorus Insertion via Grignard Reagents
Grignard reagents like ClPMgBr could directly substitute hydrogen atoms on ferrocene’s cyclopentadienyl rings. This method, though less common, avoids lithiation steps:
Optimization Parameters :
-
Solvent : Tetrahydrofuran (THF) or diethyl ether.
-
Catalyst : Transition-metal catalysts (e.g., FeCl) may enhance reactivity.
Comparative Analysis of Methods
Each synthetic route presents trade-offs in yield, scalability, and practicality:
-
Metathesis : High theoretical yield but requires sensitive lithiated intermediates.
-
Chlorination : Moderate selectivity but leverages commercially available dppf.
-
Grignard Approach : Avoids lithiation but suffers from low conversion rates.
Table 3: Method Comparison for this compound Synthesis
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Metathesis | High purity, established precedent | Air-sensitive reagents | Lab-scale |
| Chlorination | Uses common reagents | Low selectivity | Pilot-scale |
| Grignard Reagents | Simplicity | Poor conversion | Limited |
Chemical Reactions Analysis
Types of Reactions: 1,1’-Bis(dichlorophosphino)-Ferrocene undergoes various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Coordination: The compound can form coordination complexes with transition metals, acting as a ligand.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Coordination: Transition metal salts in an inert atmosphere.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Phosphine derivatives with various substituents.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Catalysis
Palladium-Catalyzed Reactions
1,1'-Bis(dichlorophosphino)ferrocene is commonly used as a ligand in palladium-catalyzed reactions. Its unique structure allows it to stabilize palladium complexes, enhancing catalytic activity in cross-coupling reactions.
- Case Study : In a study involving the synthesis of aryl ethers, the palladium complex formed with this compound demonstrated superior performance compared to other phosphine ligands. The reaction conditions included refluxing in toluene, yielding a high conversion rate of 94% for the desired product .
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Aryl ether synthesis | [Palladium(II) dichloride] with this compound | 94 |
| Suzuki coupling | [Palladium(II) complex] with this compound | 86 |
Materials Science
Functionalization of Nanomaterials
The compound is also utilized in the functionalization of nanomaterials, particularly in the development of multi-chromophoric systems.
- Case Study : A recent study explored the use of this compound as a precursor for synthesizing platinum(II) complexes that were integrated into a hexakis(pyridyl-porphyrinato)benzene system. The resulting material exhibited significant fluorescence properties, making it suitable for applications in optoelectronics and photonic devices .
| Material Type | Application | Key Findings |
|---|---|---|
| Platinum(II) complex | Optoelectronic devices | High fluorescence efficiency |
| Multi-chromophoric system | Photonic applications | Enhanced light absorption characteristics |
Biological Applications
Antimicrobial Activity
Research has indicated that ferrocene derivatives exhibit antimicrobial properties. The incorporation of this compound into metal complexes has been shown to enhance their biological activity against various pathogens.
- Case Study : Studies have reported that metal complexes derived from this compound exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, cobalt(II) and zinc(II) complexes demonstrated higher inhibitory activity compared to their non-complexed counterparts .
| Complex Type | Target Organism | Activity Level |
|---|---|---|
| Cobalt(II) complex | Staphylococcus aureus | High |
| Zinc(II) complex | Escherichia coli | Moderate |
Mechanism of Action
The mechanism by which 1,1’-Bis(dichlorophosphino)-Ferrocene exerts its effects is primarily through its ability to coordinate with metal ions. The dichlorophosphino groups act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical reactions by lowering activation energies and increasing reaction rates.
Comparison with Similar Compounds
Key Observations:
Backbone Influence: Ferrocene-based ligands (e.g., 1,1’-bis(dichlorophosphino)ferrocene, dppf) exhibit superior electron delocalization compared to benzene-backbone ligands like dppbz. This enhances their ability to stabilize metal centers in catalytic cycles . Steric hindrance in benzene-backbone ligands (e.g., dppbz) limits substitution reactions, unlike ferrocene derivatives, which allow efficient ligand functionalization .
Substituent Effects: Electron-Deficient Groups (-PCl₂): The dichlorophosphino groups in 1,1’-bis(dichlorophosphino)ferrocene make it highly reactive toward nucleophiles, enabling the synthesis of tailored ligands. However, its electron-deficient nature reduces its direct utility in catalysis compared to electron-rich analogs like dppf . Electron-Rich Groups (-PPh₂, -PiPr₂): Ligands like dppf and 1,1’-bis(diisopropylphosphino)ferrocene are more effective in electron-transfer processes. For example, 1,1’-bis(diisopropylphosphino)ferrocene shows exceptional activity in Rh-catalyzed aldehyde hydrogenation due to its strong electron-donating capacity .
Stability and Handling: 1,1’-Bis(dichlorophosphino)ferrocene degrades in the presence of moisture, requiring strict inert storage . In contrast, dppf and dppbz are air-stable, facilitating broader industrial use .
Catalytic Performance in Metal Complexes
Palladium Complexes
- 1,1’-Bis(dichlorophosphino)ferrocene Derivatives: Substituted analogs form Pd(II) complexes used in cross-coupling reactions, but their activity is often lower than dppf-Pd complexes due to weaker electron donation .
- dppf-PdCl₂: This complex (e.g., [Pd(dppf)Cl₂]) is a benchmark catalyst for Suzuki-Miyaura and Negishi couplings, achieving turnover numbers (TONs) >10⁵ due to optimal steric and electronic tuning .
Nickel Complexes
- Ni(0) complexes of 1,1’-bis(dichlorophosphino)ferrocene are less stable than those derived from dppf, but they show promise in hydrogenation reactions under controlled conditions .
Recent Research Findings
Ligand Synthesis: 1,1’-Bis(dichlorophosphino)ferrocene reacts with H-NBiPr (a bulky amine) to form diphosphine ligands in 81% yield, whereas analogous reactions with benzene-backbone ligands fail due to steric clashes .
Hydrogenase Models: Ferrocene-based diphosphines (derived from 1,1’-bis(dichlorophosphino)ferrocene) are employed in diiron hydrogenase mimics, showing enhanced proton-reduction activity compared to benzene-backbone analogs .
Catalytic Hydrogenation: Electron-rich 1,1’-bis(diisopropylphosphino)ferrocene outperforms dppf in unsaturated aldehyde hydrogenation, achieving >95% selectivity at 25°C .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,1'-Bis(dichlorophosphino)ferrocene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves lithiation of ferrocene followed by phosphorylation. For example, starting with ferrocene derivatives, chlorophosphines (e.g., PCl₃) are introduced under inert atmospheres (Ar/N₂) in anhydrous solvents like THF or diethyl ether. Reaction temperatures are maintained between -78°C (for lithiation) and room temperature (for phosphorylation). Yield optimization requires strict control of stoichiometry, moisture exclusion, and purification via column chromatography or recrystallization. Evidence from analogous ferrocene-phosphine syntheses suggests yields >90% are achievable under optimized conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ³¹P NMR is critical for confirming phosphorylation (δ ~100-150 ppm for PCl₂ groups). ¹H and ¹³C NMR resolve ferrocene backbone symmetry and substituent effects .
- X-ray Crystallography : Provides definitive structural data, including Fe-P bond lengths (~2.2–2.4 Å) and Cl-P-Cl angles (~100°), which are key for validating bidentate coordination .
- IR Spectroscopy : P-Cl stretches appear at 450–550 cm⁻¹, while Fe-Cp vibrations are observed at 400–500 cm⁻¹ .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of toxic dust/aerosols .
- Storage : Store under inert gas (Ar) at room temperature in sealed, light-resistant containers. Avoid contact with moisture to prevent hydrolysis of P-Cl bonds .
- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions. Dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) clarify the electronic structure and redox behavior of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal:
- HOMO-LUMO Gaps : Reduced compared to unsubstituted ferrocene due to electron-withdrawing PCl₂ groups, enhancing redox activity .
- Spin States : Low-spin Fe(II) centers stabilize bidentate coordination, with Mulliken charges indicating significant electron density transfer from Fe to P .
- Catalytic Applications : DFT predicts ligand flexibility in stabilizing transition states during cross-coupling reactions .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in ³¹P NMR or IR data often arise from:
- Solvent Effects : Polar solvents (e.g., DMSO) may induce ligand dissociation, altering peak positions. Use low-polarity solvents (CDCl₃) for consistency .
- Isomerism : Dynamic cis/trans isomerism in solution can broaden NMR signals. Variable-temperature NMR or X-ray analysis resolves this .
- Impurity Identification : Couple LC-MS with elemental analysis to detect hydrolyzed byproducts (e.g., phosphine oxides) .
Q. How does this compound perform as a ligand in transition-metal catalysis compared to its diphenylphosphino analogs?
- Methodological Answer :
- Electron-Deficient Nature : The PCl₂ groups increase Lewis acidity, improving oxidative addition rates in Pd/Ni-catalyzed cross-couplings (e.g., Suzuki-Miyaura) but may reduce catalyst stability .
- Steric Effects : Smaller PCl₂ substituents (vs. PPh₂) enable tighter metal coordination, enhancing enantioselectivity in asymmetric catalysis .
- Comparative Studies : Catalytic turnover numbers (TONs) for Pd(dppf)Cl₂ (dppf = diphenylphosphino) exceed those of dichlorophosphino analogs in aryl halide aminations, suggesting trade-offs between activity and ligand robustness .
Q. What experimental approaches validate the stability of this compound under catalytic conditions?
- Methodological Answer :
- In Situ Monitoring : Use UV-vis spectroscopy to track ligand dissociation during catalysis. Peaks at 300–400 nm indicate free ligand generation .
- Post-Reaction Analysis : Isolate spent catalysts via centrifugation and analyze by XPS to confirm metal oxidation states and ligand retention .
- Kinetic Studies : Compare reaction rates in the presence/absence of radical scavengers (e.g., TEMPO) to assess ligand degradation via radical pathways .
Data Contradiction Analysis
Q. Why do reported Fe-P bond lengths vary across crystallographic studies of this compound complexes?
- Methodological Answer : Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
